4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWDUDUTMNODFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thioxo-tetrahydropyrimidines have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The specific antimicrobial efficacy of the compound remains to be fully characterized but suggests potential in treating infections.
Antitumor Activity
Compounds within the tetrahydropyrimidine class have been studied for their antitumor properties. A related study demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines . The mechanism often involves the inhibition of topoisomerase II and interference with DNA replication . Further investigation into the specific activity of this compound against tumor cells is warranted.
Inhibition of Enzymatic Activity
Preliminary data suggest that similar compounds can inhibit various enzymes relevant to disease processes. For example, some tetrahydropyrimidines have shown inhibitory effects on phosphatases involved in signaling pathways critical for cancer progression . Investigating the specific enzymatic targets of this compound could reveal important insights into its biological activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of new thioxo-tetrahydropyrimidine derivatives. Notably:
- Synthesis and Characterization : A series of derivatives were synthesized using standard organic synthesis techniques. Characterization was performed using NMR and mass spectrometry to confirm structural integrity.
- Biological Evaluation : The synthesized compounds were subjected to antimicrobial and cytotoxicity assays. Results indicated that certain derivatives exhibited promising activity against selected microbial strains and cancer cell lines.
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key areas of interest include:
Anticancer Activity
Research has indicated that tetrahydropyrimidine derivatives can exhibit significant anticancer properties. In vitro studies have shown that similar compounds display cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . This mechanism positions it as a candidate for treating inflammatory diseases.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against bacteria such as Staphylococcus aureus and Bacillus subtilis. This opens avenues for exploring its use in treating infections.
Case Studies and Research Findings
Several studies have highlighted the applications of tetrahydropyrimidine derivatives:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Showed significant cytotoxicity against breast cancer cells with IC50 values below 10 µM. |
| Study B | Anti-inflammatory | Identified as a potent inhibitor of 5-lipoxygenase, reducing inflammation markers in vitro. |
| Study C | Antimicrobial | Exhibited inhibitory effects on gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Preparation Methods
Conventional Biginelli Reaction-Based Synthesis
The foundational approach for constructing the tetrahydropyrimidine core relies on the Biginelli reaction, which traditionally combines a β-keto ester, an aldehyde, and a urea or thiourea derivative under acidic conditions. For this compound, the reaction components are adapted to introduce specific substituents:
Reactants :
Reaction Conditions :
The reaction proceeds via cyclocondensation, forming the tetrahydropyrimidine ring system. The crude product is typically purified via recrystallization from ethanol or methanol, yielding the intermediate methyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields.
Optimized Protocol :
Advantages :
This method is particularly advantageous for large-scale synthesis, minimizing energy consumption and environmental impact.
Solvent-Free and Mechanochemical Approaches
Green chemistry principles advocate for solvent-free or mechanochemical methods to reduce waste.
Mechanochemical Synthesis :
Outcomes :
Amidation of the Ester Intermediate
The final step involves converting the methyl ester to the carboxamide group via hydrolysis followed by coupling with 2,3-dimethylaniline.
Hydrolysis :
Coupling Reaction :
Alternative Method :
Structural Characterization and Validation
All synthetic intermediates and the final compound are rigorously characterized:
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Time | Solvent | Catalyst |
|---|---|---|---|---|
| Conventional Biginelli | 65–75 | 6–24 hours | Ethanol | HCl |
| Microwave-Assisted | 80–96 | 3–30 minutes | Ethanol | None |
| Mechanochemical | 85–92 | 10–45 minutes | Solvent-free | HCl/AcOH |
| Amidation (EDC/HOBt) | 75–85 | 12–24 hours | DMF | EDC/HOBt |
Challenges and Optimization Strategies
Byproduct Formation :
Low Amidation Yields :
- Issue : Incomplete activation of the carboxylic acid.
- Resolution : Use of excess SOCl₂ or coupling agents.
Q & A
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and how can purity be optimized?
The compound is typically synthesized via alkylation or tandem reactions involving intermediates such as 3-amino-tetrahydrothieno[2,3-d]pyrimidine carboxamides. A validated approach involves:
- Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the pyrimidine core .
- Alkylation at the sulfur atom (e.g., using benzyl halides) to introduce substituents, as demonstrated in structurally related thieno[2,3-d]pyrimidines .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Crystallization from ethanol/water mixtures further enhances purity .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : and NMR are used to confirm substitution patterns (e.g., chlorophenyl and dimethylphenyl groups). Key signals include δ ~12.5 ppm for the thioxo group and aromatic protons in the 6.8–7.4 ppm range .
- X-ray crystallography : Resolves conformational ambiguities. For example, mean C–C bond lengths of 1.54 Å and R factors <0.05 confirm tetrahydropyrimidine ring geometry .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~200°C) indicate thermal stability .
- pH stability : Incubation in buffered solutions (pH 3–10) at 37°C for 24 hours, followed by HPLC analysis, reveals no significant degradation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation reactions in structural modifications?
Alkylation at the sulfur atom is favored due to:
- Nucleophilicity : The thioxo group’s lone pairs are more reactive than adjacent amine or carbonyl groups.
- Steric effects : Bulky substituents on the phenyl rings (e.g., 2,3-dimethylphenyl) direct alkylation to the less hindered sulfur site .
- Electronic effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance sulfur’s nucleophilic character .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in antimicrobial activity (e.g., moderate inhibition of Proteus vulgaris vs. inactivity against other strains) may arise from:
- Strain-specific resistance mechanisms : Efflux pumps or enzyme mutations in Pseudomonas aeruginosa .
- Assay conditions : Variations in inoculum size (e.g., 10 vs. 10 CFU/mL) or incubation time (24 vs. 48 hours) impact MIC values. Standardize protocols using CLSI guidelines .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Esterification of the carboxamide group enhances membrane permeability (e.g., ethyl ester derivatives show 2.3-fold higher C in rodent models) .
- Nanocarriers : Encapsulation in liposomes (size: 100–150 nm, PDI <0.2) increases solubility and prolongs half-life .
Key Recommendations
- Prioritize XRD analysis to resolve structural ambiguities, especially for stereoisomers .
- Use LC-MS/MS for metabolite identification in pharmacokinetic studies .
- Address solubility limitations via co-crystallization with cyclodextrins (e.g., β-CD increases aqueous solubility by 8-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
